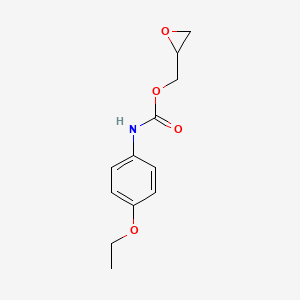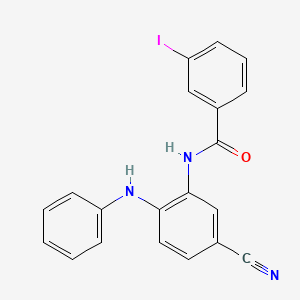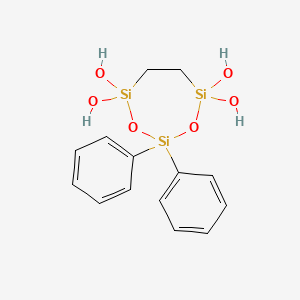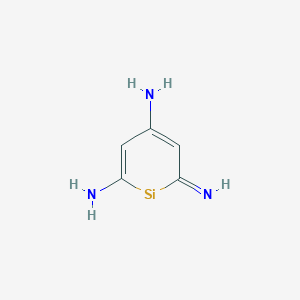![molecular formula C23H28OSi2 B12612926 Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane CAS No. 648428-55-1](/img/structure/B12612926.png)
Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane is an organosilicon compound characterized by the presence of a trimethylsilyl group, phenyl groups, and a methyl group attached to silicon. This compound is notable for its unique structural features and its applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane typically involves the reaction of trimethylsilyl chloride with diphenylmethylsilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:
(C6H5)2SiH+ClSi(CH3)3→(C6H5)2SiCH2OSi(CH3)3
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like chlorine or bromine can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Halogenated silanes or other substituted silanes.
Wissenschaftliche Forschungsanwendungen
Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as silicones and polymers with unique properties.
Wirkmechanismus
The mechanism by which Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group provides steric protection, enhancing the stability of the compound. The phenyl groups contribute to the compound’s reactivity by facilitating interactions with other molecules. The overall mechanism involves the formation and cleavage of silicon-carbon and silicon-oxygen bonds, which are crucial for the compound’s reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylsilane: Similar structure but lacks the trimethylsilyl group.
Triphenylsilane: Contains three phenyl groups attached to silicon.
Trimethylsilyl chloride: Contains a trimethylsilyl group but lacks the phenyl groups.
Uniqueness
Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane is unique due to the presence of both trimethylsilyl and phenyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it particularly useful in applications requiring both stability and reactivity, such as in the synthesis of complex organic molecules and advanced materials.
Eigenschaften
CAS-Nummer |
648428-55-1 |
|---|---|
Molekularformel |
C23H28OSi2 |
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
trimethyl-[[methyl(diphenyl)silyl]-phenylmethoxy]silane |
InChI |
InChI=1S/C23H28OSi2/c1-25(2,3)24-23(20-14-8-5-9-15-20)26(4,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19,23H,1-4H3 |
InChI-Schlüssel |
CGRZLQURGGLJRY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12612872.png)


![{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12612893.png)
![N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612898.png)

![5-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12612921.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12612923.png)
